REACTION_CXSMILES
|
[CH3:1][S:2]([NH:5][C:6]1[CH:7]=[C:8]([CH2:12][C:13]([O:15]C)=[O:14])[CH:9]=[CH:10][CH:11]=1)(=[O:4])=[O:3].[OH-].[Na+].Cl.O>C(O)C>[CH3:1][S:2]([NH:5][C:6]1[CH:7]=[C:8]([CH2:12][C:13]([OH:15])=[O:14])[CH:9]=[CH:10][CH:11]=1)(=[O:4])=[O:3] |f:1.2|
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Name
|
|
Quantity
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3.36 g
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Type
|
reactant
|
Smiles
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CS(=O)(=O)NC=1C=C(C=CC1)CC(=O)OC
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Name
|
|
Quantity
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16 mL
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Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
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30 mL
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Type
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CUSTOM
|
Details
|
The reaction was stirred for 1 hour
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
The product was extracted into ethyl acetate (3×50 mL)
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Type
|
WASH
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Details
|
the combined extracts were washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)NC=1C=C(C=CC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |